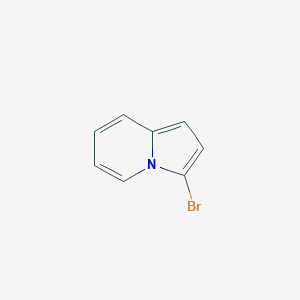
3-Bromoindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoindolizine is a nitrogen-containing heterocyclic compound with a bromine atom attached to the third position of the indolizine ring. Indolizines are known for their unique structural properties and significant biological activities, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoindolizine can be achieved through several methods. One common approach involves the bromination of indolizine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the cyclization of 2-bromo-1-(2-pyridyl)ethanone with a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoindolizine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dipolarophiles to form complex polycyclic structures.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Cycloaddition: Reagents such as alkenes and alkynes are used in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted indolizines depending on the nucleophile used.
Cycloaddition Products: Polycyclic compounds with enhanced biological activities.
Oxidation and Reduction Products: Different oxidation states and functionalized derivatives of indolizine.
Aplicaciones Científicas De Investigación
3-Bromoindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of cancer and neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and fluorescent materials due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromoindolizine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Bromoindolizine can be compared with other similar compounds such as:
3-Chloroindolizine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
5-Bromoindolizine: Bromine atom at the fifth position, resulting in distinct chemical behavior and applications.
Indolizine Derivatives:
Uniqueness of this compound: The presence of the bromine atom at the third position of the indolizine ring imparts unique electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes this compound a valuable compound for designing novel materials and exploring new chemical and biological pathways.
Propiedades
Fórmula molecular |
C8H6BrN |
|---|---|
Peso molecular |
196.04 g/mol |
Nombre IUPAC |
3-bromoindolizine |
InChI |
InChI=1S/C8H6BrN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H |
Clave InChI |
WGQGGEAQSAQDAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(N2C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



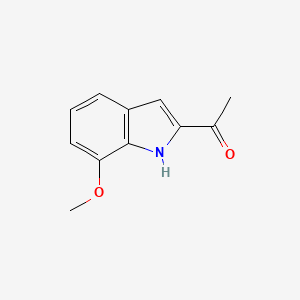
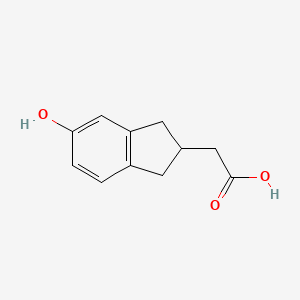


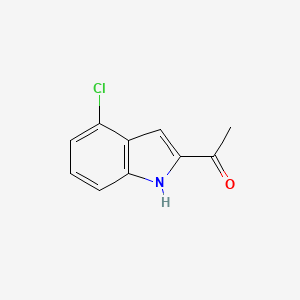
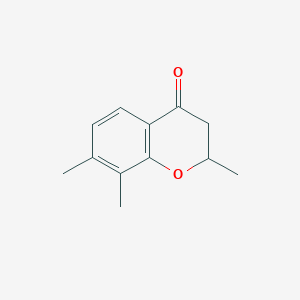
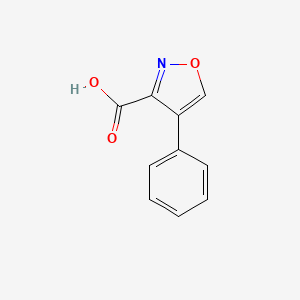

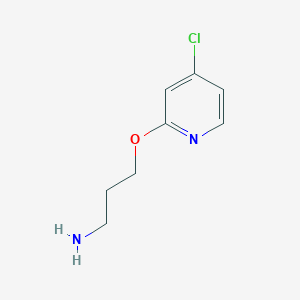
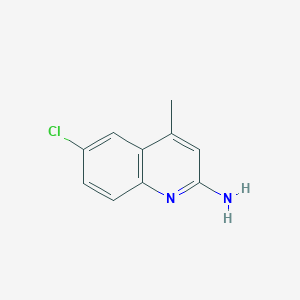

![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B11904866.png)

